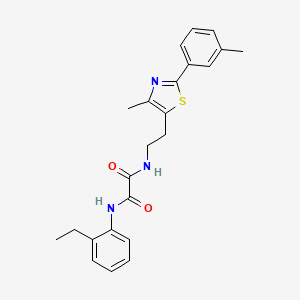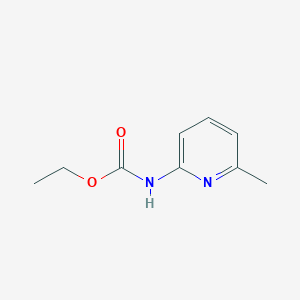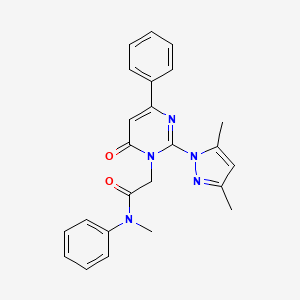
N1-(2-ethylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-ethylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as ETTA and has been studied extensively for its biochemical and physiological effects.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N1-(2-ethylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide involves the reaction of 2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethylamine with 2-ethylphenyl isocyanate to form the corresponding urea derivative, which is then reacted with oxalyl chloride to form the final product.
Starting Materials
2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethylamine, 2-ethylphenyl isocyanate, oxalyl chloride
Reaction
Step 1: Reaction of 2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethylamine with 2-ethylphenyl isocyanate in anhydrous dichloromethane at room temperature to form the corresponding urea derivative., Step 2: Purification of the urea derivative by column chromatography., Step 3: Reaction of the purified urea derivative with oxalyl chloride in anhydrous dichloromethane at 0-5°C to form the final product, N1-(2-ethylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide., Step 4: Purification of the final product by column chromatography.
作用機序
The mechanism of action of ETTA is not fully understood, but it is believed to involve the chelation of zinc ions. ETTA has been shown to selectively bind to zinc ions, which can lead to changes in cellular processes and signaling pathways.
生化学的および生理学的効果
ETTA has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties and can modulate the immune response.
実験室実験の利点と制限
One of the advantages of using ETTA in lab experiments is its ability to selectively bind to zinc ions, which can be useful for studying the role of zinc in cellular processes. However, one limitation of using ETTA is that it can be difficult to work with due to its low solubility in aqueous solutions.
将来の方向性
There are several future directions for research involving ETTA, including the development of new fluorescent probes for detecting other metal ions. Additionally, ETTA could be further studied for its potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, more research is needed to fully understand the mechanism of action of ETTA and its effects on cellular processes.
In conclusion, ETTA is a compound with potential applications in scientific research. Its ability to selectively bind to zinc ions makes it a useful tool for studying the role of zinc in cellular processes. Further research is needed to fully understand the mechanism of action of ETTA and its potential as a therapeutic agent.
科学的研究の応用
ETTA has been used in various scientific research applications, including as a fluorescent probe for detecting zinc ions in living cells. This compound has also been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases.
特性
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-4-17-9-5-6-11-19(17)26-22(28)21(27)24-13-12-20-16(3)25-23(29-20)18-10-7-8-15(2)14-18/h5-11,14H,4,12-13H2,1-3H3,(H,24,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUCDQGPSWLBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-ethylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluoro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2458613.png)
![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2458614.png)



![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2458619.png)
![3-allyl-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458622.png)
![8-(4-ethoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2458623.png)
![(2-(ethylthio)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2458628.png)
![N-(3,4-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2458629.png)
![2-(4-fluorophenyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2458630.png)
![Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B2458631.png)

![ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2458633.png)